Cas no 5853-02-1 (2-Propenamide, N-[2-(1-b-D-glucopyranosyl-1H-imidazol-4-yl)ethyl]-N-methyl-3-phenyl-,(2E)-)
![2-Propenamide, N-[2-(1-b-D-glucopyranosyl-1H-imidazol-4-yl)ethyl]-N-methyl-3-phenyl-,(2E)- structure](https://www.kuujia.com/scimg/cas/5853-02-1x300.png)
5853-02-1 structure
Product Name:2-Propenamide, N-[2-(1-b-D-glucopyranosyl-1H-imidazol-4-yl)ethyl]-N-methyl-3-phenyl-,(2E)-
CAS No:5853-02-1
Molecular Formula:C21H27N3O6
Molecular Weight:417.45558
CID:368764
PubChem ID:5281818
2-Propenamide, N-[2-(1-b-D-glucopyranosyl-1H-imidazol-4-yl)ethyl]-N-methyl-3-phenyl-,(2E)- Properties
Names and Identifiers
-
- 2-Propenamide, N-[2-(1-b-D-glucopyranosyl-1H-imidazol-4-yl)ethyl]-N-methyl-3-phenyl-,(2E)-
- imiroedine
- Casimiroedine
- Q27106085
- CASIMIROEDINE [MI]
- 2-Propenamide, N-(2-(1-beta-D-glucopyranosyl-1H-imidazol-4-yl)ethyl)-N-methyl-3-phenyl-, (E)-
- (E)-N-methyl-3-phenyl-N-[2-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]imidazol-4-yl]ethyl]prop-2-enamide
- 2-PROPENAMIDE, N-(2-(1-.BETA.-D-GLUCOPYRANOSYL-1H-IMIDAZOL-4-YL)ETHYL)-N-METHYL-3-PHENYL-, (2E)-
- NSC 140860
- 577E0U1P0H
- Cinnamamide, N-(2-(1-beta-D-glucopyranosylimidazol-4-yl)ethyl)-N-methyl-
- N-[2-(1-b-D-Glucopyranosyl-1H-imidazol-4-yl)ethyl]-N-methyl-3-phenyl-2-propenamide, 9CI
- Casimiroedin
- 5853-02-1
- 4-(2-(N-Methyl-N-trans-cinnamoylamino)ethyl)-1-beta-D-glucopyranosylimidazole
- Nalpha-Cinnamoyl-Nalpha-methylhistamine N-glucoside
- CHEBI:3451
- CINNAMAMIDE, N-(2-(1-.BETA.-D-GLUCOPYRANOSYLIMIDAZOL-4-YL)ETHYL)-N-METHYL-
- (E)-Casimiroedine
- UNII-577E0U1P0H
- (2E)-N-methyl-3-phenyl-N-(2-{1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1H-imidazol-4-yl}ethyl)prop-2-enamide
- NSC-140860
- Cassimiroedine
-
- InChIKey: CSFQQZOIHVWGMN-BBAXEOEJSA-N
- Inchi: InChI=1S/C21H27N3O6/c1-23(17(26)8-7-14-5-3-2-4-6-14)10-9-15-11-24(13-22-15)21-20(29)19(28)18(27)16(12-25)30-21/h2-8,11,13,16,18-21,25,27-29H,9-10,12H2,1H3/b8-7+/t16-,18-,19+,20-,21-/m1/s1
- SMILES: CN(CCC1=CN(C=N1)C2C(C(C(C(O2)CO)O)O)O)C(=O)C=CC3=CC=CC=C3
Computed Properties
- Exact Mass: 417.19000
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Rotatable Bond Count: 7
- Monoisotopic Mass: 417.189986
- Heavy Atom Count: 30
- Complexity: 585
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: -0.3
- Topological Polar Surface Area: 128
Experimental Properties
- LogP: -0.43020
- PSA: 128.28000
- Refractive Index: 1.631
- Boiling Point: 777.8°Cat760mmHg
- Melting Point: 226-228°
- Flash Point: 424.2°C
- Specific Rotation: D20 -21.3° (c = 1.21 in 5% HCl); D -33° (aq 1% HCl)
- Density: 1.37
2-Propenamide, N-[2-(1-b-D-glucopyranosyl-1H-imidazol-4-yl)ethyl]-N-methyl-3-phenyl-,(2E)- Related Literature
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H. M. Powell,C. K. Prout,S. C. Wallwork Annu. Rep. Prog. Chem. 1963 60 567
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Hung-Jin Huang,Hsin-Yi Chen,Yuan-Shiun Chang,Calvin Yu-Chian Chen RSC Adv. 2015 5 6625
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4. Proceedings of the Chemical Society, Vol. 27, No. 391
-
5. Index of subjects, 1911
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6. CCXXVI.—The constituents of the seeds of Casimiroa edulisFrederick Belding Power,Thomas Callan J. Chem. Soc. Trans. 1911 99 1993
-
7. Formula index
-
8. 804. The constituents of Casimiroa edulis llave et lex. Part I. The seedF. A. Kincl,J. Romo,G. Rosenkranz,Franz Sondheimer J. Chem. Soc. 1956 4163
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